3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 3,5-Dimethylisoxazole-4-sulfonyl chloride: This intermediate is prepared by reacting 3,5-dimethylisoxazole with chlorosulfonic acid under controlled conditions.
Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine to form the sulfonyl-pyrrolidine derivative.
Cyclization to Form Oxadiazole Ring: The final step involves the cyclization of the sulfonyl-pyrrolidine derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-triazole
- 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-7-10(8(2)19-13-7)20(16,17)15-4-3-9(5-15)11-12-6-18-14-11/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZFRZVQYHNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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